Desaspidin
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Overview
Description
Desaspidin is an aromatic ketone.
This compound is a natural product found in Dryopteris austriaca, Dryopteris cristata, and other organisms with data available.
Scientific Research Applications
Uncoupling of Oxidative Phosphorylation
Desaspidin and related phlorobutyrophenone derivatives have been found to uncouple oxidative phosphorylation in rat liver mitochondria. These compounds inhibit respiration to varying degrees depending on the substrate used. This compound demonstrates maximum activity at specific concentrations and is particularly effective when pyruvate and malate are employed as substrates (Runeberg, 1962).
Effects on Photophosphorylation in Intact Cells
This compound has been shown to affect photophosphorylation in intact cells under both aerobic and anaerobic conditions. It primarily inhibits DCMU-insensitive cyclic photophosphorylation in vivo, similar to antimycin A, and its effects vary based on the presence of oxygen (Urbach & Simonis, 1967).
Inhibition of Photosynthetic Phosphorylation
This compound has been utilized to study photosynthetic phosphorylation in chloroplasts. It inhibits ATP formation at very low concentrations in certain types of photosynthetic phosphorylation, demonstrating its potential as a tool to differentiate between various types of phosphorylation processes in chloroplasts (Gromet-Elhanan & Arnon, 1965).
Non-Specific Uncoupler of Photophosphorylation
Research indicates that this compound is a nonspecific uncoupler of all types of photophosphorylation. Its effectiveness varies under different oxidation-reduction states, suggesting a broader range of action in photosynthetic processes (Gromet-Elhanan & Avron, 1966).
Impact on CO2 Fixation by Spinach Chloroplasts
Investigations have shown that this compound impacts the process of CO2 fixation in spinach chloroplasts. This demonstrates its potential influence on photosynthetic reactions and energy transfer mechanisms in plants (Everson et al., 1966).
Sensitivity in Photophosphorylation Processes
This compound's sensitivity to low concentrations can distinguish between different types of photophosphorylations associated with photooxidation of water and other types in chloroplasts. This specificity has been used to understand the different pathways of photosynthetic phosphorylation (Tsujimoto et al., 1966).
Properties
CAS No. |
114-43-2 |
---|---|
Molecular Formula |
C24H30O8 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-butanoyl-4-[(3-butanoyl-2,4-dihydroxy-6-methoxyphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C24H30O8/c1-6-8-14(25)18-16(27)11-17(32-5)12(20(18)28)10-13-21(29)19(15(26)9-7-2)23(31)24(3,4)22(13)30/h11,27-30H,6-10H2,1-5H3 |
InChI Key |
XDIZFCKCCMUFFG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O |
melting_point |
150.0 °C |
60842-45-7 114-43-2 |
|
Synonyms |
desaspidin rosapin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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